N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furan-3-carboxamide
Description
Properties
IUPAC Name |
N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O3/c1-2-21-13-11-17-16-10(18(11)5-4-14-13)7-15-12(19)9-3-6-20-8-9/h3-6,8H,2,7H2,1H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSLKGUJEHWUZOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CN2C1=NN=C2CNC(=O)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furan-3-carboxamide, also known as N-({8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)furan-3-carboxamide, has been found to exhibit inhibitory activities towards c-Met/VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and survival, and their overexpression or mutation is often associated with various types of cancers. Additionally, the compound has shown antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains.
Mode of Action
The compound interacts with its targets, leading to a series of biochemical changes. For instance, it exhibits excellent kinase inhibitory activities, which can inhibit the growth of cancer cells. It has also been found to inhibit the growth of bacterial cells, showing superior antibacterial activities comparable to the first-line antibacterial agent ampicillin.
Biochemical Pathways
The compound affects several biochemical pathways. In the context of cancer, it interferes with the c-Met/VEGFR-2 signaling pathway , inhibiting the expression of c-Met and VEGFR-2. This results in the inhibition of cell proliferation and induction of apoptosis
Result of Action
The compound’s action results in significant molecular and cellular effects. In cancer cells, it inhibits cell proliferation, induces apoptosis, and interferes with intracellular signaling. In bacterial cells, it exhibits antibacterial activities, inhibiting the growth of both Gram-positive and Gram-negative bacteria.
Biological Activity
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furan-3-carboxamide is a compound belonging to the class of triazolo[4,3-a]pyrazine derivatives. This article aims to explore its biological activity, focusing on its potential applications in medicinal chemistry and its mechanisms of action.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a triazolo-pyrazine core combined with a furan carboxamide moiety. The synthesis typically involves multi-step organic reactions, including cyclization of precursors and alkylation processes to introduce the ethoxy group. The following table summarizes the key synthetic routes:
| Step | Reaction Type | Key Reagents | Conditions |
|---|---|---|---|
| 1 | Cyclization | Precursor compounds | Acidic or basic conditions |
| 2 | Alkylation | Ethyl halides, potassium carbonate | Base-mediated reaction |
Biological Activity Overview
Research indicates that compounds within the triazolo[4,3-a]pyrazine class exhibit significant biological activities, particularly in anti-cancer and anti-inflammatory domains. This compound has shown promise as a dual inhibitor of critical targets such as c-Met and VEGFR-2, which are vital in cancer therapy .
The mechanism of action involves binding to specific enzymes or receptors, leading to modulation of their activity. This interaction can inhibit enzyme functions or activate signaling pathways that result in the compound's observed biological effects. For instance, the compound's structural features allow it to engage with molecular targets effectively, potentially leading to therapeutic outcomes in cancer treatment .
Case Studies and Research Findings
- Anti-Cancer Activity :
- Anti-Tubercular Effects :
- Antimicrobial Properties :
Comparative Analysis
The following table compares the biological activities of this compound with other related compounds:
| Compound Name | Target Activity | IC50 (μM) | Notes |
|---|---|---|---|
| This compound | Anti-cancer | 130 | Effective against multiple cancer cell lines |
| 3-chloro-N-(...benzamide) | Dual inhibitor c-Met/VEGFR-2 | 0.20 - 0.35 | Significant in cancer therapy |
| Pyrazinamide derivatives | Anti-tubercular | 1.35 - 2.18 | Effective against M. tuberculosis |
Chemical Reactions Analysis
Chemical Reactions
N-((8-ethoxy- triazolo[4,3-a]pyrazin-3-yl)methyl)furan-3-carboxamide can participate in several types of chemical reactions:
Hydrolysis
Amides like N-((8-ethoxy- triazolo[4,3-a]pyrazin-3-yl)methyl)furan-3-carboxamide can undergo hydrolysis under acidic or basic conditions:This reaction is significant for understanding how the compound might behave in biological systems.
Nucleophilic Substitution
The presence of the triazole and pyrazine rings allows for nucleophilic substitution reactions. For instance:Where represents a halogenated derivative of the compound that can be substituted by a nucleophile.
Oxidation-Reaction
The furan moiety may undergo oxidation to yield corresponding furan derivatives or carboxylic acids:This transformation is vital for modifying the compound's reactivity and potential biological activity.
Characterization Techniques
To confirm the structure and purity of N-((8-ethoxy- triazolo[4,3-a]pyrazin-3-yl)methyl)furan-3-carboxamide, various characterization techniques are employed:
Nuclear Magnetic Resonance (NMR)
NMR spectroscopy provides insights into the molecular structure by revealing information about hydrogen and carbon environments.
Mass Spectrometry (MS)
Mass spectrometry helps determine the molecular weight and fragmentation patterns of the compound.
Infrared Spectroscopy (IR)
IR spectroscopy identifies functional groups present in the molecule by analyzing characteristic absorption bands.
Biological Activity Table
| Compound | Activity | IC50 (μM) |
|---|---|---|
| Compound A | Antiviral | 0.71 |
| Compound B | Enzyme Inhibition | 200 |
These findings suggest that further exploration of this compound could lead to significant advancements in drug development.
Comparison with Similar Compounds
Substituent Variations at the 8-Position
The 8-position of the triazolo[4,3-a]pyrazine core significantly impacts physicochemical and biological properties:
Key Findings :
Linker and Carboxamide Group Variations
The methyl linker and carboxamide substituent influence steric and electronic interactions:
Key Findings :
Core Heterocycle Modifications
Variations in the fused heterocyclic system modulate electronic properties:
Key Findings :
- Triazolo[4,3-a]pyridines () exhibit antimalarial activity, suggesting the target’s pyrazine core could be optimized for similar applications .
- Pyrazolo-triazolo-pyrimidines () show EGFR-TK inhibition, highlighting the importance of core selection in target specificity .
Research Findings and Hypotheses
- Metabolic Stability : Ethoxy substitution in the target compound likely reduces oxidative metabolism compared to hydroxy analogs .
- Binding Interactions : The furan-3-carboxamide group may engage in hydrogen bonding with polar residues (e.g., asparagine) in enzyme active sites, similar to triazolo-pyridine sulfonamides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
